Synthesis and structural elucidation of 2-Hydroxy-5-isopropylbenzonitrile
Synthesis and structural elucidation of 2-Hydroxy-5-isopropylbenzonitrile
An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Hydroxy-5-isopropylbenzonitrile
Introduction
2-Hydroxy-5-isopropylbenzonitrile, a bifunctional organic molecule, serves as a valuable intermediate in the synthesis of more complex chemical entities for pharmaceuticals and material science. Its structure, featuring a phenolic hydroxyl group and a nitrile group positioned ortho to each other on an isopropyl-substituted benzene ring, offers a unique platform for a variety of chemical transformations. The hydroxyl group can undergo etherification and esterification, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a versatile building block. This guide provides a comprehensive overview of a robust synthetic route to 2-Hydroxy-5-isopropylbenzonitrile and the analytical methodologies required for its thorough structural verification.
Part 1: Synthesis of 2-Hydroxy-5-isopropylbenzonitrile
The synthesis of 2-Hydroxy-5-isopropylbenzonitrile is most effectively achieved through a multi-step process commencing with the formylation of 4-isopropylphenol. This approach is favored due to the accessibility of the starting material and the generally high yields of the subsequent transformations. The overall synthetic strategy involves the introduction of a formyl group ortho to the hydroxyl group, followed by the conversion of the resulting aldehyde into a nitrile.
Synthetic Workflow Overview
The logical flow of the synthesis begins with electrophilic aromatic substitution to install the aldehyde functionality, followed by a condensation and dehydration sequence to yield the target nitrile.
Caption: Synthetic pathway from 4-isopropylphenol to the target compound.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-isopropylbenzaldehyde (Formylation)
This step introduces a formyl (-CHO) group onto the aromatic ring ortho to the hydroxyl group. The Duff reaction or a related formylation method using tin(IV) chloride and dichloromethyl methyl ether provides a regioselective route.[1]
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Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-isopropylphenol (10.0 g) in 150 mL of dichloromethane.
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Cooling: Cool the solution to 0°C in an ice bath.
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Catalyst and Reagent Addition: Slowly add tin(IV) chloride (1.2 equivalents) to the stirred solution. Subsequently, add dichloromethyl methyl ether (1.1 equivalents) dropwise over 20 minutes, maintaining the temperature below 5°C.[1]
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Reaction: Stir the mixture at 0°C for one hour, then allow it to warm to room temperature and continue stirring for an additional four hours.
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Work-up and Purification: Carefully pour the reaction mixture into 150 mL of ice-cold 1M HCl and stir for 20 minutes. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography on silica gel.
Step 2: Synthesis of 2-Hydroxy-5-isopropylbenzonitrile (Nitrile Formation)
This transformation is a two-part process involving the formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[2][3]
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Part A: Formation of 2-Hydroxy-5-isopropylbenzaldoxime
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Reaction Setup: To the crude 2-hydroxy-5-isopropylbenzaldehyde from the previous step, add formic acid (100 mL) and hydroxylamine hydrochloride (1.2 equivalents).[1][2]
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Reaction: Heat the mixture to reflux (around 100-110°C) for 3 hours.[1] The formation of the oxime can be monitored by thin-layer chromatography.
-
-
Part B: Dehydration to 2-Hydroxy-5-isopropylbenzonitrile
-
Dehydration: Continue refluxing the reaction mixture containing the in-situ generated oxime. The formic acid serves as the dehydrating agent.[2] The reaction is typically complete within 4-6 hours. van Es (1965) reported the use of formic acid with hydroxylamine hydrochloride and sodium formate for the synthesis of salicylonitrile from salicylaldehyde.[2]
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Work-up and Isolation: After cooling, pour the reaction mixture into ice water. The product will precipitate as a solid.
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Purification: Filter the solid, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-isopropylbenzonitrile.[4]
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Part 2: Structural Elucidation
The confirmation of the synthesized compound's structure is achieved through a combination of modern spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.
Spectroscopic Analysis Workflow
The workflow for structural elucidation involves subjecting the purified product to a series of spectroscopic analyses to confirm its molecular formula, functional groups, and connectivity.
Caption: Analytical workflow for structural confirmation of the final product.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.
| Analysis | Expected Result | Interpretation |
| Molecular Formula | C₁₀H₁₁NO | Derived from high-resolution mass spectrometry. |
| Molecular Weight | 161.20 g/mol | Consistent with the molecular formula. |
| Molecular Ion (M⁺) | m/z = 161 | The peak corresponding to the intact molecule. |
| Key Fragments | m/z = 146 | Loss of a methyl group (-CH₃) from the isopropyl moiety. |
Note: Fragmentation patterns are predictive and serve to corroborate the proposed structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol) | 3200 - 3600 | Broad |
| C-H (Aromatic) | 3000 - 3100 | Sharp |
| C-H (Aliphatic) | 2850 - 3000 | Sharp |
| C≡N (Nitrile) | 2220 - 2260 | Sharp, strong |
| C=C (Aromatic) | 1450 - 1600 | Multiple sharp bands |
| C-O (Phenol) | 1200 - 1300 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will show distinct signals for each type of proton in the molecule. Chemical shifts (δ) are reported in parts per million (ppm).[7]
| Proton Type | Approx. δ (ppm) | Multiplicity | Integration |
| Phenolic OH | 4.0 - 7.0 | Singlet (broad) | 1H |
| Aromatic H | 6.8 - 7.5 | Multiplet | 3H |
| Isopropyl CH | 2.8 - 3.2 | Septet | 1H |
| Isopropyl CH₃ | ~1.2 | Doublet | 6H |
Note: The aromatic region will display a specific splitting pattern (e.g., doublet, doublet of doublets) based on the substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
| Carbon Type | Approx. δ (ppm) |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-CN | 100 - 110 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-isopropyl | 140 - 145 |
| Nitrile C≡N | 117 - 120 |
| Isopropyl CH | 30 - 35 |
| Isopropyl CH₃ | ~24 |
Conclusion
The synthesis and structural elucidation of 2-Hydroxy-5-isopropylbenzonitrile can be reliably accomplished through the described procedures. The outlined synthetic pathway offers a logical and efficient route from a commercially available starting material. The combination of mass spectrometry, FTIR, and NMR spectroscopy provides a self-validating system for the unequivocal confirmation of the final product's identity and purity. This guide serves as a foundational resource for researchers employing this versatile chemical intermediate in their work.
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